molecular formula C13H15N3OS B1335286 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 587851-05-6

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B1335286
CAS No.: 587851-05-6
M. Wt: 261.34 g/mol
InChI Key: JNHBYTTXAPPECX-UHFFFAOYSA-N
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Description

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBYTTXAPPECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167912
Record name 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587851-05-6
Record name 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587851-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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